Bamirastine
Overview
Description
Bamirastine, also known as TAK 427, is an antiallergic compound . It inhibits ligand binding to recombinant human histamine H1 receptors . The drug was involved in phase II clinical trials for the treatment of allergic rhinitis and for patients with atopic dermatitis .
Molecular Structure Analysis
Bamirastine has a molecular formula of C31H37N5O3 . Its molecular weight is 527.66 . The structure of Bamirastine includes an imidazopyridazine derivative .Chemical Reactions Analysis
While specific chemical reactions involving Bamirastine are not detailed in the available resources, it’s known that Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors . This suggests that it interacts with these receptors in its mechanism of action.Physical And Chemical Properties Analysis
Bamirastine has a molecular weight of 527.66 and a molecular formula of C31H37N5O3 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Application in Veterinary Microbiology
Bamirastine has shown potential in veterinary microbiology, particularly in the isolation of Brachyspira hyodysenteriae and Brachyspira pilosicoli from porcine feces. A study by Calderaro et al. (2005) demonstrated that a blood agar modified medium with spectinomycin and rifampin (BAM-SR), which includes Bamirastine, can significantly reduce the time required for isolating these spirochaetal strains from samples, compared to traditional methods. This advancement could enhance diagnostic and treatment capabilities in veterinary medicine (Calderaro et al., 2005).
Role in Nanomedicine
Bamirastine is also relevant in the field of nanomedicine. Jafari et al. (2021) discuss the role of mesoporous silica nanoparticles (MSNs) as drug carriers. The high porosity of these materials allows for the encapsulation of various biologically active molecules (BAM), including Bamirastine, for targeted drug delivery. This application is particularly important for improving the stability, uptake, therapeutic concentration, and controlled release of drugs, including Bamirastine, in the treatment of various diseases (Jafari et al., 2021).
Applications in Oncology
In oncology, Bamirastine's properties have been explored in the context of radioprotection. Kouvaris et al. (2007) reviewed the use of amifostine, the first approved radioprotective drug, which shares similarities with Bamirastine in its mechanism of action. This drug is used to protect normal tissues from damage caused by radiation and chemotherapy. Understanding the properties and mechanisms of Bamirastine in this context could lead to new applications or improvements in the field of radioprotection in cancer therapy (Kouvaris et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBRUSNNZKWTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175889 | |
Record name | Bamirastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bamirastine | |
CAS RN |
215529-47-8 | |
Record name | Bamirastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215529478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bamirastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMIRASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIG10953FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.